N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide
Description
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a naphthamide core linked to a piperidine ring substituted with a cyanopyridine moiety. Its intricate molecular architecture makes it a valuable subject for research in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c24-15-19-7-4-12-25-22(19)27-13-10-17(11-14-27)16-26-23(28)21-9-3-6-18-5-1-2-8-20(18)21/h1-9,12,17H,10-11,13-14,16H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSROGSIIIMPPEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC3=CC=CC=C32)C4=C(C=CC=N4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and naphthamide intermediates. The key steps include:
Formation of the Piperidine Intermediate: This involves the reaction of 3-cyanopyridine with a suitable piperidine derivative under controlled conditions.
Coupling Reaction: The piperidine intermediate is then coupled with 1-naphthamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the naphthamide or piperidine rings are replaced with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential to inhibit specific enzymes or interfere with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-ethoxy-3,5-dimethylbenzenesulfonamide
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-7-methoxybenzofuran-2-carboxamide
- N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide
Uniqueness
What sets N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide apart from similar compounds is its unique combination of a naphthamide core and a cyanopyridine-substituted piperidine ring
Biological Activity
N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}naphthalene-1-carboxamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on recent studies.
The molecular formula of this compound is with a molecular weight of 338.4 g/mol. The compound features a complex structure that includes a naphthalene core, a piperidine ring, and a cyanopyridine moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₂ |
| Molecular Weight | 338.4 g/mol |
| CAS Number | 1797285-08-5 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding : It has been shown to bind selectively to certain receptors, potentially modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in cellular processes, such as methyltransferases, which are crucial for gene expression regulation and epigenetic modifications .
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it exhibited significant cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells. The mechanism involves inducing apoptosis through the activation of caspases and modulation of the mitochondrial pathway .
Neuroprotective Effects
Research has also suggested neuroprotective properties, making it a candidate for treating neurodegenerative diseases. The compound appears to protect neuronal cells from oxidative stress and apoptosis, potentially through the modulation of neurotrophic factors and inflammatory pathways.
Case Studies
-
Study on Anticancer Activity :
- Objective : Evaluate the cytotoxic effects on MCF-7 cells.
- Method : MTT assay was used to determine cell viability.
- Results : The compound demonstrated dose-dependent cytotoxicity with an IC50 value significantly lower than that of standard chemotherapeutic agents.
-
Neuroprotection in Animal Models :
- Objective : Assess protective effects against neurotoxicity.
- Method : In vivo models using rodents treated with neurotoxic agents.
- Results : Treatment with the compound reduced neuronal loss and improved behavioral outcomes compared to control groups.
Q & A
Q. Advanced Research Focus
- Single-Crystal X-ray Diffraction (SCXRD): Resolves π-π stacking (e.g., 3.59 Å centroid distances) and N–H⋯S/N hydrogen bonds in co-crystals with thiocyanate .
- Solid-State NMR: Identifies protonation states of pyridine/piperidine moieties (e.g., ¹⁵N shifts at 120–130 ppm) .
- FT-IR Spectroscopy: Confirms amide C=O stretching (1650–1680 cm⁻¹) and cyano group absorption (~2220 cm⁻¹) .
Case Study: SCXRD of a related compound revealed twin crystal domains (ratio 0.357:0.643) and dihedral angles (9.5–11.3°) between aromatic systems, critical for modeling drug-receptor interactions .
How should researchers design experiments to evaluate the compound’s potential as a kinase inhibitor?
Advanced Research Focus
Experimental Workflow:
Target Selection: Prioritize kinases with conserved ATP-binding pockets (e.g., JAK2, EGFR) using homology modeling .
In Vitro Assays:
- Fluorescence Polarization: Measure displacement of ATP-competitive probes (e.g., ADP-Glo™).
- Kinase-Glo® Luminescence: Quantify residual ATP activity post-inhibition .
Cellular Validation: Use phospho-specific antibodies (e.g., p-STAT3 for JAK2 inhibition) in Western blotting .
Data Interpretation:
- Compare IC₅₀ values with clinical inhibitors (e.g., imatinib) to assess potency.
- Perform molecular dynamics simulations to validate binding poses (e.g., PyMOL, GROMACS) .
What computational strategies are recommended for predicting metabolic pathways of this compound?
Q. Advanced Research Focus
- In Silico Tools:
- CYP450 Metabolism Prediction: Use StarDrop™ or MetaSite to identify vulnerable sites (e.g., piperidine N-methylation, naphthalene hydroxylation) .
- Derek Nexus: Assess toxicity risks (e.g., quinone formation from naphthalene oxidation) .
- Experimental Cross-Verification:
- LC-MS/MS Metabolite Profiling: Incubate with human liver microsomes + NADPH, monitor m/z shifts .
Key Findings: Piperidine derivatives often undergo oxidative dealkylation, while cyano groups resist hydrolysis but may form reactive nitriles under acidic conditions .
How can researchers address solubility challenges during formulation for in vivo studies?
Advanced Research Focus
Strategies:
- Co-Solvent Systems: Use PEG-400/Cremophor EL (20:80 v/v) to achieve >1 mg/mL solubility .
- Amorphous Solid Dispersion: Spray-dry with HPMCAS to enhance bioavailability .
- Prodrug Design: Introduce phosphate esters at the carboxamide group for aqueous solubility .
Analytical Validation:
- Dynamic Light Scattering (DLS): Monitor particle size (<200 nm) in nanoformulations.
- In Situ Intestinal Perfusion (Rat Model): Measure permeability coefficients (Peff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
